molecular formula C11H17N5O10P2 B232451 3-Meadp CAS No. 148253-84-3

3-Meadp

Cat. No.: B232451
CAS No.: 148253-84-3
M. Wt: 441.23 g/mol
InChI Key: DXBLUALDQQDGLM-IOSLPCCCSA-N
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Description

3-Meadp is a complex organic compound that belongs to the class of nucleosides, nucleotides, and analogues. This compound is characterized by its unique structure, which includes a purine base (adenine), a ribose sugar, and a phosphate group. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Meadp involves multiple steps, including the protection of functional groups, formation of glycosidic bonds, and phosphorylation. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. Common reagents used in the synthesis include phosphoramidites, protecting groups like TBDMS (tert-butyldimethylsilyl), and catalysts such as imidazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can perform the necessary steps in a controlled environment, ensuring high yield and purity. The process includes the sequential addition of reagents, purification steps such as chromatography, and final deprotection to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Meadp undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

3-Meadp has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Meadp involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA replication and repair. The compound’s effects are mediated through its incorporation into nucleic acids, where it can disrupt normal cellular functions .

Comparison with Similar Compounds

3-Meadp can be compared with other nucleoside analogues, such as:

    Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.

    Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis.

    Adenosine monophosphate (AMP): A nucleotide involved in cellular signaling.

These compounds share structural similarities but differ in their specific functional groups and biological roles.

Properties

CAS No.

148253-84-3

Molecular Formula

C11H17N5O10P2

Molecular Weight

441.23 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N5O10P2/c1-23-2-5-8(25-28(21,22)26-27(18,19)20)7(17)11(24-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1

InChI Key

DXBLUALDQQDGLM-IOSLPCCCSA-N

SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O

Synonyms

3'-C-methyladenosine diphosphate
3-MeADP

Origin of Product

United States

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